molecular formula C26H16N7Na3O14S3 B14464012 2,7-Naphthalenedisulfonic acid, 5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-3-((2-hydroxy-3-nitro-5-sulfophenyl)azo)-, trisodium salt CAS No. 72152-58-0

2,7-Naphthalenedisulfonic acid, 5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-3-((2-hydroxy-3-nitro-5-sulfophenyl)azo)-, trisodium salt

Cat. No.: B14464012
CAS No.: 72152-58-0
M. Wt: 815.6 g/mol
InChI Key: YGJDZUMJNJRZBB-UHFFFAOYSA-K
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Description

2,7-Naphthalenedisulfonic acid, 5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-3-((2-hydroxy-3-nitro-5-sulfophenyl)azo)-, trisodium salt is a complex organic compound. It is characterized by its azo groups, sulfonic acid groups, and naphthalene backbone. This compound is often used in various industrial applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of azo bonds and the introduction of sulfonic acid groups. The reaction conditions often require controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis. The process may include purification steps such as crystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the azo groups, potentially breaking the azo bonds and forming amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to control the reaction environment.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye intermediate and in the synthesis of other complex organic molecules.

Biology

In biological research, it may be used as a staining agent or in assays to detect specific biomolecules.

Medicine

Industry

Industrially, this compound is primarily used in the production of dyes and pigments, providing vibrant colors for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance the compound’s solubility and reactivity.

Molecular Targets and Pathways

The specific molecular targets and pathways depend on the compound’s application. In dyeing processes, it interacts with fabric molecules, while in biological assays, it may bind to specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2,7-Naphthalenedisulfonic acid derivatives: These compounds share the naphthalene backbone and sulfonic acid groups but differ in their functional groups.

    Azo dyes: Compounds with similar azo groups used in various dyeing applications.

    Sulfonated aromatic compounds: These compounds have sulfonic acid groups attached to aromatic rings, providing similar solubility and reactivity properties.

Uniqueness

The uniqueness of 2,7-Naphthalenedisulfonic acid, 5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-3-((2-hydroxy-3-nitro-5-sulfophenyl)azo)-, trisodium salt lies in its specific combination of functional groups, which confer unique properties such as color, solubility, and reactivity.

Properties

CAS No.

72152-58-0

Molecular Formula

C26H16N7Na3O14S3

Molecular Weight

815.6 g/mol

IUPAC Name

trisodium;4-hydroxy-3-[(2-hydroxy-3-nitro-5-sulfonatophenyl)diazenyl]-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C26H19N7O14S3.3Na/c1-12-22(26(36)32(31-12)14-5-3-2-4-6-14)29-27-17-9-15(48(39,40)41)7-13-8-20(50(45,46)47)23(25(35)21(13)17)30-28-18-10-16(49(42,43)44)11-19(24(18)34)33(37)38;;;/h2-11,22,34-35H,1H3,(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3

InChI Key

YGJDZUMJNJRZBB-UHFFFAOYSA-K

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C(=CC(=C4)S(=O)(=O)[O-])[N+](=O)[O-])O)S(=O)(=O)[O-])C5=CC=CC=C5.[Na+].[Na+].[Na+]

Origin of Product

United States

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